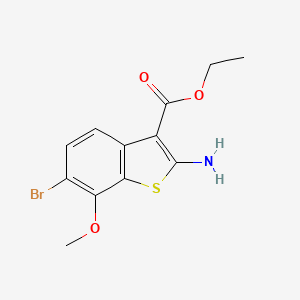

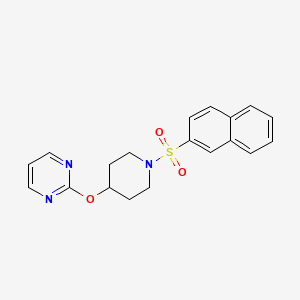

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Synthesis Analysis

The synthesis of this compound involves a multicomponent process. An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester . The amino-ester was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is complex, with a benzothiophene core and various functional groups attached. The benzothiophene core is a fused ring system combining a benzene ring and a thiophene ring .Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. For instance, it underwent cyclization when reacted with ethyl isothiocyanate . It was also acylated with chloroacetyl chloride . Furthermore, it was cyclized to form a benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was then alkylated .Applications De Recherche Scientifique

Anticancer Research

Benzofuran derivatives, which are structurally similar to benzothiophenes, have demonstrated significant anticancer activities. For example, certain substituted benzofurans have shown cell growth inhibitory effects on various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antibacterial Agents

Thiophene nucleus-containing compounds exhibit various biological activities. Some synthesized derivatives have shown greater inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

Anti-inflammatory and Serotonin Antagonists

Compounds with a thiophene nucleus have been used as anti-inflammatory agents and serotonin antagonists, which are helpful in treating conditions like Alzheimer’s disease .

Apoptosis Induction

Multicomponent synthesis involving amino-ester derivatives of benzothiophenes has led to compounds that induce apoptosis, a form of programmed cell death important for stopping the proliferation of cancer cells .

If you have access to scientific databases or journals, you may be able to find more detailed and specific information regarding the applications of this particular compound.

Natural source, bioactivity and synthesis of benzofuran derivatives Therapeutic importance of synthetic thiophene - BMC Chemistry Discovery of New Apoptosis-Inducing… - MDPI

Orientations Futures

The compound has shown potential in the field of medicinal chemistry, particularly in the development of anticancer therapeutics . In vitro studies have shown that it has antiproliferative potential against MCF-7 and HepG-2 cancer cell lines . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for potential industrial production.

Propriétés

IUPAC Name |

ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c1-3-17-12(15)8-6-4-5-7(13)9(16-2)10(6)18-11(8)14/h4-5H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHYVYZADVHGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B3007708.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)

![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)